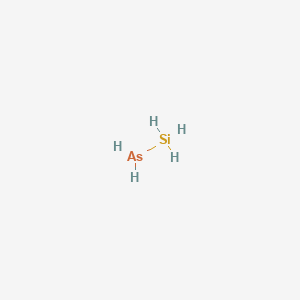
Arsine, silyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsine, silyl- is an organometallic compound that has gained significant attention in the field of chemistry. It is a colorless gas and has a pungent odor. The compound is highly reactive and is used in various chemical reactions.
Mécanisme D'action
The mechanism of action of arsine, silyl- is not well understood. However, it is believed that the compound acts as a reducing agent and is involved in various redox reactions. It is also believed that the compound can form stable complexes with metals.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of arsine, silyl- are not well studied. However, it is known that the compound is highly toxic and can cause severe health effects. The compound can cause respiratory problems, skin irritation, and eye irritation. Long-term exposure to the compound can lead to serious health problems.
Avantages Et Limitations Des Expériences En Laboratoire
Arsine, silyl- has several advantages for lab experiments. It is a highly reactive compound and can be used in various chemical reactions. The compound is also readily available and can be synthesized easily. However, the compound is highly toxic and requires special precautions while handling.
Orientations Futures
There are several future directions for the research on arsine, silyl-. One of the directions is to study the mechanism of action of the compound in more detail. Another direction is to explore the use of the compound in the preparation of novel materials. The toxicity of the compound can also be studied in more detail to understand its health effects better.
Conclusion:
In conclusion, arsine, silyl- is an organometallic compound that has found various applications in scientific research. The compound is synthesized by reacting arsine gas with chlorosilanes. The mechanism of action of the compound is not well understood, and the compound is highly toxic. The compound has several advantages for lab experiments, and there are several future directions for research on the compound.
Méthodes De Synthèse
Arsine, silyl- is synthesized by reacting arsine gas with chlorosilanes. The reaction is carried out under anhydrous conditions and at low temperatures. The reaction is highly exothermic, and precautions are taken to prevent any accidents. The product obtained is purified by distillation and is stored under an inert atmosphere.
Applications De Recherche Scientifique
Arsine, silyl- has found various applications in scientific research. It is used as a reducing agent in organic synthesis. It is also used in the preparation of metal complexes. The compound is used in the synthesis of organosilicon compounds. Arsine, silyl- is also used as a precursor in the preparation of semiconductor materials.
Propriétés
Numéro CAS |
15455-99-9 |
|---|---|
Nom du produit |
Arsine, silyl- |
Formule moléculaire |
AsH5Si |
Poids moléculaire |
108.046 g/mol |
Nom IUPAC |
silylarsane |
InChI |
InChI=1S/AsH5Si/c1-2/h1H2,2H3 |
Clé InChI |
QNXQPPKJWUDNQJ-UHFFFAOYSA-N |
SMILES |
[SiH3][AsH2] |
SMILES canonique |
[SiH3][AsH2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



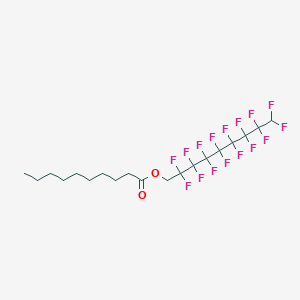
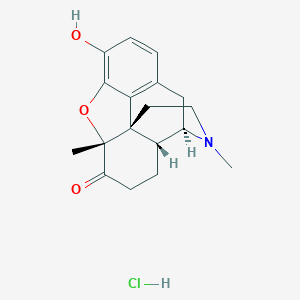
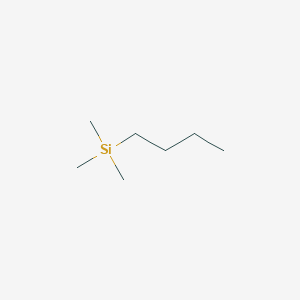
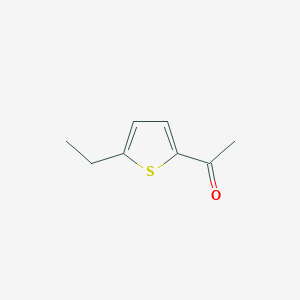
![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)
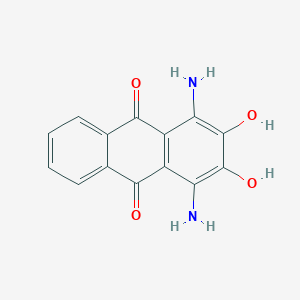
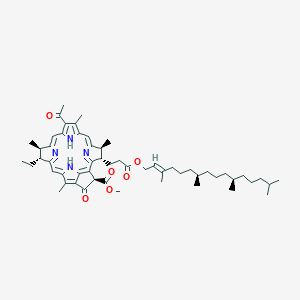
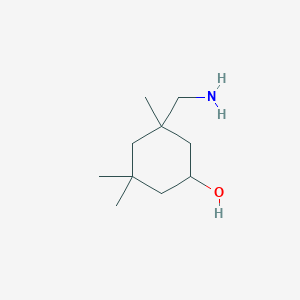
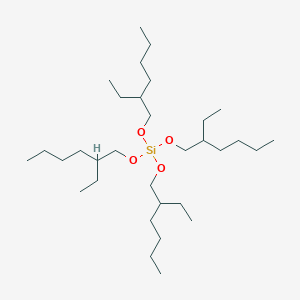
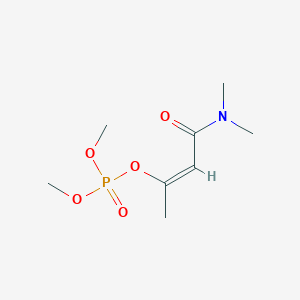
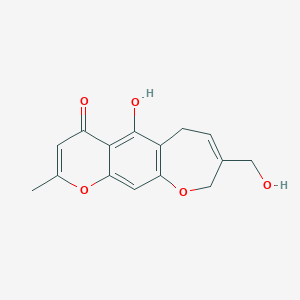
![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)
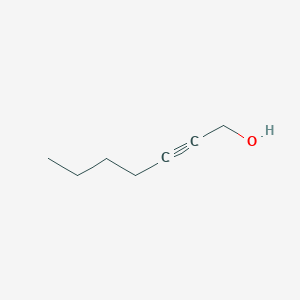
![[2,2'-Bipyridine]-4,4'-diamine](/img/structure/B92534.png)